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Compound of Interest

Compound Name: Trimesitylborane

Cat. No.: B1594746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystal structure analysis of

trimesitylborane and its derivatives. It includes a summary of key crystallographic data,

detailed experimental protocols for synthesis and crystal growth, and a visualization of a key

reaction mechanism.

Introduction
Trimesitylborane, B(Mes)₃, is a sterically hindered organoboron compound that, due to its

frustrated Lewis acidity, plays a significant role in a variety of chemical transformations,

including frustrated Lewis pair (FLP) chemistry. The unique three-bladed propeller-like structure

of trimesitylborane and its derivatives governs their reactivity and potential applications in

catalysis and materials science. X-ray crystallography provides the definitive method for

elucidating the three-dimensional atomic arrangement of these molecules, offering insights into

their steric and electronic properties.

Data Presentation: Crystallographic Data of
Trimesitylborane Derivatives
The following table summarizes key geometric parameters obtained from single-crystal X-ray

diffraction analysis of trimesitylborane and a selection of its derivatives. These data allow for
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a comparative analysis of the influence of substituent changes on the molecular geometry.

Compo
und
Name

Formula

B-C
Bond
Length
(Å)

C-B-C
Bond
Angle
(°)

Sum of
Angles
at
Boron
(°)

Crystal
System

Space
Group

COD ID

Trimesityl

borane
C₂₇H₃₃B

1.575(3),

1.578(3),

1.581(3)

119.3(2),

119.8(2),

120.8(2)

359.9 Triclinic P-1 1100424

Bis(mesit

yl)(pyrrol-

1-

yl)borane

C₂₂H₂₆B

N

B-N:

1.442(2),

B-C:

1.578(2),

1.583(2)

C-B-C:

125.18(9)

, N-B-C:

118.30(1

0),

116.42(9)

359.9
Monoclini

c
P2₁/n 2166138

Diphenyl

methylen

eaminodi

mesitylbo

rane

C₃₁H₃₂B

N

B-N:

1.39(1),

B-C:

1.58(1),

1.59(1)

C-B-C:

125.4(7),

N-B-C:

116.1(7),

118.5(7)

360.0
Monoclini

c
P2₁/c -

Note: Data for Trimesitylborane and Bis(mesityl)(pyrrol-1-yl)borane are sourced from the

Crystallography Open Database (COD). Data for Diphenylmethyleneaminodimesitylborane is

sourced from a publication and may not have a publicly available COD entry.

Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of trimesitylborane and

its derivatives are crucial for reproducible research.

Protocol 1: Synthesis of Trimesitylborane
Materials:
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2-Bromo-1,3,5-trimethylbenzene (MesBr)

Magnesium turnings

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Anhydrous diethyl ether (Et₂O)

Anhydrous tetrahydrofuran (THF)

Standard Schlenk line and glassware

Procedure:

Grignard Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere

(e.g., argon or nitrogen), activate magnesium turnings. Add a solution of 2-bromo-1,3,5-

trimethylbenzene in anhydrous THF dropwise to the magnesium turnings. The reaction

mixture is typically stirred and gently heated to initiate the formation of the Grignard reagent,

mesitylmagnesium bromide (MesMgBr).

Reaction with Boron Trifluoride: Cool the freshly prepared Grignard reagent to 0 °C in an ice

bath. To this solution, add boron trifluoride diethyl etherate dropwise with vigorous stirring. An

exothermic reaction will occur, leading to the formation of a white precipitate.

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm

to room temperature and stir for several hours. The reaction is then quenched by the slow

addition of a saturated aqueous solution of ammonium chloride. The organic layer is

separated, and the aqueous layer is extracted with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is

removed under reduced pressure.

Crystallization: The crude trimesitylborane is purified by recrystallization. Single crystals

suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the

compound in a suitable solvent system, such as ethanol or a mixture of hexane and

dichloromethane.

Protocol 2: Single-Crystal X-ray Diffraction Analysis
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Procedure:

Crystal Mounting: A suitable single crystal of the trimesitylborane derivative is selected

under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil.

Data Collection: The mounted crystal is placed on the X-ray diffractometer and cooled to a

low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[1] A series of

diffraction images are collected by rotating the crystal in the X-ray beam over a wide range of

angles to ensure a complete and redundant dataset.[1]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and reflection intensities. The crystal structure is then solved using

direct methods or Patterson methods, followed by refinement using full-matrix least-squares

on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be

placed in calculated positions and refined using a riding model.

Visualization of a Key Application: Frustrated Lewis
Pair Chemistry
Trimesitylborane and its sterically demanding derivatives are well-known for their ability to

form Frustrated Lewis Pairs (FLPs) with bulky Lewis bases. These FLPs can activate small

molecules, such as dihydrogen (H₂). The following diagram illustrates a generalized workflow

for the synthesis of a trimesitylborane derivative and a subsequent FLP reaction.
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Caption: General workflow for the synthesis of a trimesitylborane derivative and its application

in FLP chemistry.

The following diagram illustrates the proposed mechanism for the activation of dihydrogen by a

frustrated Lewis pair composed of a bulky phosphine (Lewis Base) and a triarylborane (Lewis

Acid), a reaction class in which trimesitylborane derivatives are active.
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Reactants
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Caption: Mechanism of dihydrogen activation by a generic triarylborane/phosphine frustrated

Lewis pair.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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